4,5-Diamino-5-oxopentanoic acid

Innate Immunity NOD2 Agonist Peptidoglycan Fragment

Researchers must verify the precise regioisomeric identity (alpha-amide, gamma-carboxyl) of this isoglutamine to ensure NOD2 ligand activity and accurate impurity tracking. Substituting generic glutamine will lead to inactive compounds or false negatives in HPLC analysis. This racemic precursor is essential for synthesizing biologically active muramyl dipeptide derivatives and calibrating MurT/GatD enzyme assays. Procure the correct, fully characterized building block to maintain the integrity of your innate immunity research and pharmaceutical QC workflows, and to avoid costly delays in regulatory submission.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 328-48-3
Cat. No. B1596256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diamino-5-oxopentanoic acid
CAS328-48-3
Synonyms4,5-diamino-5-oxopentanoic acid
isoglutamine
isoglutamine, (+-)-isomer
isoglutamine, (L)-isome
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)N)N
InChIInChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)
InChIKeyAEFLONBTGZFSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diamino-5-oxopentanoic Acid (CAS 328-48-3): A Non-Proteinogenic γ-Amino Acid with α-Amide Substitution for Specialized Peptidoglycan and Immunomodulatory Research


4,5-Diamino-5-oxopentanoic acid (CAS: 328-48-3), commonly referred to as isoglutamine, is a non-proteinogenic gamma-amino acid derived from glutamic acid by substitution of the carboxyl group at position 1 with an aminocarbonyl (amide) group [1]. This structural arrangement distinguishes it fundamentally from the proteinogenic amino acid glutamine, which is the 5-amide of glutamic acid [1]. The compound serves as the critical D-isoglutamine residue in muramyl dipeptide (MDP), the minimal immunologically active fragment of bacterial peptidoglycan recognized by the innate immune receptor NOD2 [2]. As a racemic mixture (DL-isoglutamine), it is also a listed impurity in the pharmaceutical synthesis of Pomalidomide, where it must be chromatographically controlled to meet ICH Q3A/B thresholds [3].

Why 4,5-Diamino-5-oxopentanoic Acid Cannot Be Substituted with Glutamine or Glutamic Acid in Structure-Sensitive Applications


The amidation pattern of 4,5-diamino-5-oxopentanoic acid (α-amide, γ-carboxyl) creates a unique regioisomeric and stereochemical identity that generic glutamine (α-carboxyl, 5-amide) and glutamic acid (α-carboxyl, γ-carboxyl backbone) cannot replicate in immunoactive peptidoglycan mimetics or in target selectivity assays [1]. In muramyl dipeptide-based NOD2 agonists, substitution of the D-isoglutamine with D-glutamic acid leads to a complete loss of NF-κB activation in vitro, while L-isoglutamine-containing MDP analogs show a >100-fold reduction in cellular cytotoxicity compared to the naturally occurring D-isoglutamine-containing isoform [2]. This stereochemical and regiochemical stringency means that researchers working on innate immune agonists, bacterial cell wall biosynthesis inhibitors, or impurity reference standards for thalidomide analogs must verify the precise isoglutamine isomer and amidation site, not merely a generic glutamic acid derivative.

Quantitative Differentiation of 4,5-Diamino-5-oxopentanoic Acid Against Closest Analogs: A Side-by-Side Evidence Compendium


Stereo-isomer-Specific Cytotoxicity: D-Isoglutamine-Containing MDP is >100-Fold More Cytotoxic than L,L-MDP and D,D-MDP in Renal Cells

Synthetic N-acetylmuramyl-L-alanyl-D-isoglutamine (L,D-MDP, containing the D-isoglutamine residue with CAS 328-48-3 as its racemic free base) was directly compared to its diastereomeric analogs N-acetylmuramyl-D-alanyl-D-isoglutamine (D,D-MDP) and N-acetylmuramyl-L-alanyl-L-isoglutamine (L,L-MDP) in renal cell cytotoxicity assays. L,D-MDP was >100-fold more cytotoxic per microgram than D,D-MDP and L,L-MDP, as well as lipopolysaccharide (LPS), in rabbit (RK13), monkey, and canine kidney cell lines [1]. At a concentration of just 5 ng/mL, L,D-MDP induced renal cell apoptosis in vitro within 5 hours, whereas D,D-MDP and L,L-MDP did not exhibit comparable pro-apoptotic activity at matched concentrations [1].

Innate Immunity NOD2 Agonist Peptidoglycan Fragment

NOD2 Agonistic Activity is Critically Dependent on D-Isoglutamine at the Second Amino Acid Position; Ester Modifications at the α-Position Enhance Activity While γ-Position Substitutions Abolish It

A comprehensive SAR study of MDP derivatives published in 2024 systematically analyzed modifications at the second amino acid (D-isoglutamine) position. Compounds bearing mono-ester moieties at the α-carboxyl position of D-isoglutamine (compounds 101-104, 110-112) demonstrated significantly enhanced NOD2-dependent NF-κB activation relative to unmodified MDP, while mono-ester substitution at the γ-position completely abrogated NOD2 agonistic activity [1]. When the D-isoglutamine residue was replaced with D-glutamic acid in carbocyclic MDP analogs (compounds 136-139), the D-isoglutamine-containing compounds (137, 139) showed markedly lower immunorestorant activity than their D-glutamic acid-containing counterparts (136, 138) in a Candida albicans-challenged murine model, confirming that the α-amide group of D-isoglutamine is a structural prerequisite for NOD2 engagement [1]. Furthermore, replacement of the terminal carboxamide of D-isoglutamine with a 2,5-disubstituted tetrazole bearing a medium C8 alkyl chain (compound 127) yielded the best NOD2 stimulation potency among all tetrazole analogs tested [1].

NOD2 Receptor Structure-Activity Relationship Vaccine Adjuvant

Regioisomeric Differentiation by NMR: β-CH2 Protons of Isoglutamine Exhibit Large Chemical-Shift Nonequivalence Distinct from Glutamine

Proton NMR studies of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) in dimethyl sulfoxide-d6 at 200 MHz revealed that the β-CH2 protons of the D-isoglutamine residue exhibit large chemical-shift nonequivalence, an effect consistent with a hydrogen bond to the side-chain carboxyl group [1]. This NMR signature arises from the unique γ-amino acid backbone where the amide group resides at the α-position, creating a conformationally restricted environment distinct from the freely rotating β-CH2 group of glutamine (5-amide) or glutamic acid (α-amino acid backbone) [1]. In contrast, the β-CH2 protons of glutamine in comparable peptidoglycan fragments do not display this pronounced nonequivalence due to the absence of the γ-carboxyl/α-amide hydrogen-bonding network [2].

NMR Spectroscopy Peptidoglycan Chemistry Stereochemical Analysis

Pharmaceutical Impurity Reference Standard: CAS 328-48-3 is the Designated Pomalidomide Impurity 6, Enabling ANDA-Compliant Analytical Method Validation

4,5-Diamino-5-oxopentanoic acid (CAS 328-48-3) is officially designated as Pomalidomide Impurity 6 and is supplied as a fully characterized reference standard with detailed characterization data compliant with ICH and pharmacopeial guidelines for ANDA submissions [1]. In the chromatographic impurity profiling of Pomalidomide API, Impurity 6 is resolved as a distinct peak with a relative retention time (RRT) that differs from other structurally related impurities such as Pomalidomide Impurity 3 (which contains a glutamic acid scaffold, CAS 5469-69-2) . The chemical differentiation of Impurity 6 as the α-amide (isoglutamine) structure is critical because generic glutamic acid derivatives used as surrogate standards would co-elute or exhibit different detector response factors, leading to inaccurate quantification of actual impurity burden [1].

Pharmaceutical Impurity Reference Standard ANDA

Validated Application Scenarios Where 4,5-Diamino-5-oxopentanoic Acid Delivers Definitive, Non-Substitutable Scientific or Regulatory Value


Synthesis and Biological Evaluation of Stereochemically Pure NOD2 Agonists (MDP Analogs) for Innate Immunity Research

Researchers studying the NOD2 signaling pathway require the D-isoglutamine moiety as the essential second amino acid in synthetic muramyl dipeptide derivatives. As demonstrated by Langford et al., only the L-alanyl-D-isoglutamine-containing MDP (not L,L-MDP or D,D-MDP) exhibits potent cytotoxicity and NOD2-dependent apoptosis at concentrations as low as 5 ng/mL in renal cell models [1]. The SAR review by Reddy et al. further establishes that α-position modifications of D-isoglutamine can enhance NF-κB activation above baseline MDP levels, while γ-position substitution abolishes activity entirely [2]. In this context, procurement of the racemic 4,5-diamino-5-oxopentanoic acid (CAS 328-48-3) as a synthetic precursor, followed by enantiomeric resolution or asymmetric synthesis of the D-isomer (CAS 617-63-0), is mandatory for producing biologically active NOD2 ligands. Using generic glutamine or glutamic acid as a starting material will result in inactive compounds or, worse, misleading negative results in NOD2 activation assays.

Pharmaceutical Quality Control of Pomalidomide API: Impurity 6 Reference Standard for ANDA Method Validation

In the quality control workflow for Pomalidomide drug substance and drug product, Impurity 6 (4,5-diamino-5-oxopentanoic acid, CAS 328-48-3) must be included as a reference standard in HPLC impurity methods to ensure compliance with ICH Q3A/B reporting thresholds [3]. This compound is not a generic impurity but rather a specific hydrolytic degradation product or synthetic byproduct that shares the glutarimide scaffold of Pomalidomide with an altered amidation pattern. Regulatory submission requires that the impurity standard be fully characterized by NMR, MS, and HPLC, with a purity assignment traceable to USP or EP standards. Substituting this reference standard with glutamic acid or L-glutamine will produce spurious retention times and detector response factors, potentially leading to false negative impurity results during stability studies and ultimately an FDA Refuse-to-File decision.

Structural Biology of Peptidoglycan Recognition Proteins: NMR and X-ray Crystallography Ligand Studies Using Isoglutamine-Containing Fragments

The unique regioisomeric identity of 4,5-diamino-5-oxopentanoic acid as a γ-amino acid with an α-amide group creates a distinctive NMR signature—particularly the large β-CH2 chemical-shift nonequivalence—that serves as a conformational probe in ligand-receptor binding studies of peptidoglycan recognition proteins (PGRPs) and NOD2 [4]. In X-ray crystallography, D-isoglutamine-containing dipeptides (such as L-alanyl-D-isoglutamine) have been co-crystallized with bovine lactoferrin at 1.8 Å resolution and with the Cpl-1 endolysin, revealing specific hydrogen-bonding interactions between the γ-carboxyl and the protein active site that cannot be replicated by glutamine (5-amide) ligands [5]. For structural biologists, the availability of pure 4,5-diamino-5-oxopentanoic acid as a building block for peptidoglycan fragment synthesis is essential to obtain interpretable electron density maps and unambiguous chemical-shift assignments.

Bacterial Cell Wall Biosynthesis Inhibition Assays: Substrate for MurT/GatD Amidase Complex Activity Measurement

In the bacterial peptidoglycan biosynthesis pathway, the MurT/GatD enzyme complex catalyzes the ATP-dependent amidation of the D-glutamate residue of lipid II, converting it specifically to α-D-isoglutamine, not D-glutamine [6]. To assay MurT/GatD inhibitors as potential antibacterial agents, researchers require lipid II substrate analogs containing D-glutamate and must quantify the formation of the D-isoglutamine product via LC-MS or radiometric detection. The use of 4,5-diamino-5-oxopentanoic acid as an authentic product standard is critical for calibrating these enzyme assays, because the mass spectrometric fragmentation pattern of isoglutamine (m/z [M+H]+ 147.08) is distinct from glutamine (m/z [M+H]+ 147.08 but different MS/MS daughter ions due to regioisomeric connectivity). Without the correct isoglutamine standard, MurT/GatD inhibition activity cannot be accurately measured, potentially leading to false positive hits in high-throughput screening campaigns for novel Gram-positive antibacterials.

Quote Request

Request a Quote for 4,5-Diamino-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.